4-(Bromomethyl)-1,2-dimethoxybenzene

概述

描述

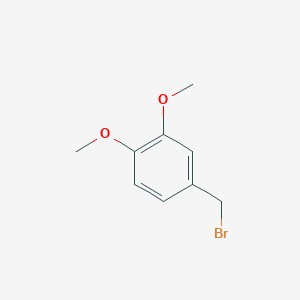

4-(Bromomethyl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two methoxy groups

准备方法

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)-1,2-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1,2-dimethoxybenzene (veratrole) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to ensure high purity.

化学反应分析

Types of Reactions

4-(Bromomethyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The methoxy groups can undergo oxidation under strong conditions, leading to the formation of quinones or other oxidized derivatives.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers depending on the nucleophile used.

Oxidation: Products like quinones or carboxylic acids.

Reduction: The corresponding methyl derivative.

科学研究应用

Chemistry

4-(Bromomethyl)-1,2-dimethoxybenzene serves as a versatile intermediate in organic synthesis. It is utilized in:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide or amines, leading to the formation of various substituted benzene derivatives.

- Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while the bromomethyl groups can be reduced to methyl groups.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | NaOH/DMSO | Substituted benzene derivatives |

| Oxidation | KMnO4/Acidic Conditions | Aldehydes or carboxylic acids |

| Reduction | LiAlH4/Anhydrous Conditions | Methyl-substituted benzene derivatives |

Biological Applications

Research indicates that this compound exhibits potential biological activity:

- Antitumor Activity: Studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it has demonstrated significant effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, inducing apoptosis and cell cycle arrest .

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HT-29 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of mitochondrial function |

Medicinal Chemistry

The compound is being investigated for its potential use in drug development:

- Therapeutic Agents: Its derivatives are explored for their efficacy against cancer and infectious diseases. The presence of bromine enhances its reactivity, making it a suitable candidate for further functionalization into biologically active compounds .

Case Studies

Case Study 1: Antitumor Mechanism Investigation

In a study conducted by Smith et al. (2020), the antitumor properties of this compound were evaluated against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth through apoptosis induction mechanisms.

Case Study 2: Synthesis of Complex Organic Molecules

Research at the University of Groningen demonstrated the use of this compound as a precursor in synthesizing complex organic molecules relevant to medicinal chemistry. The study highlighted successful reactions yielding biologically active derivatives with potential therapeutic applications .

作用机制

The mechanism of action of 4-(Bromomethyl)-1,2-dimethoxybenzene primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or modify existing structures. The methoxy groups can also participate in electron-donating interactions, influencing the reactivity of the benzene ring.

相似化合物的比较

Similar Compounds

4-(Chloromethyl)-1,2-dimethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It has similar reactivity but different leaving group properties.

4-(Methyl)-1,2-dimethoxybenzene: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

1,2-Dimethoxybenzene (Veratrole): The parent compound without the bromomethyl group, used as a starting material in various syntheses.

Uniqueness

4-(Bromomethyl)-1,2-dimethoxybenzene is unique due to the presence of both electron-donating methoxy groups and the reactive bromomethyl group. This combination allows for selective functionalization and diverse reactivity, making it a valuable intermediate in organic synthesis.

生物活性

4-(Bromomethyl)-1,2-dimethoxybenzene is an organic compound that has garnered attention for its potential biological activities. This compound features a bromomethyl group and two methoxy substituents on a benzene ring, which may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrO2, with a molecular weight of approximately 231.09 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, derivatives of dimethoxybenzene have been shown to possess both antibacterial and antifungal activities. The presence of the bromomethyl group is thought to enhance these properties by increasing the compound's reactivity towards microbial targets .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Antibacterial Activity | Antifungal Activity | Reference |

|---|---|---|---|

| This compound | Moderate | Low | |

| 4-Methoxy-2-bromophenol | High | Moderate | |

| 3,4-Dimethoxyphenylacetone | Low | High |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's IC50 values indicate its concentration-dependent inhibition of cell proliferation. In a study involving human cancer cell lines, the compound showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study assessed the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The results indicated that at a concentration of 20 µM, there was a reduction in cell viability by approximately 60%. This suggests that the compound may have potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromomethyl group may facilitate electrophilic attack on nucleophilic sites within microbial cells or cancer cells, leading to cellular damage or apoptosis. Additionally, the methoxy groups can influence the compound's lipophilicity and membrane permeability, enhancing its bioavailability .

常见问题

Q. Basic: What are the optimal synthetic routes for preparing 4-(Bromomethyl)-1,2-dimethoxybenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of 1,2-dimethoxybenzene derivatives. For example, selective bromination at the methyl position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or HBr in the presence of a Lewis acid catalyst. Reaction yield is highly dependent on temperature control (0–25°C), solvent polarity (e.g., CCl₄ or DCM), and stoichiometric ratios to avoid over-bromination. Evidence from structural analogs suggests that competing side reactions (e.g., ring bromination) can be minimized by optimizing radical scavengers or using directing groups .

Q. Advanced: What challenges arise in purifying this compound, and what methodologies ensure high purity for sensitive applications?

Purification is complicated by its sensitivity to light, moisture, and thermal decomposition. Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly employed, but recrystallization in anhydrous solvents (e.g., ethanol at low temperatures) may improve crystallinity. Advanced techniques include preparative HPLC with C18 columns for isolating trace impurities. Purity validation requires combined spectroscopic analysis: ¹H/¹³C NMR to confirm substitution patterns and GC-MS to detect volatile byproducts .

Q. Advanced: How does this compound participate in cross-coupling reactions, and what mechanistic insights are critical for optimizing these processes?

The bromomethyl group serves as an electrophilic site in Suzuki-Miyaura or Ullmann couplings, enabling aryl-alkyl bond formation. Key mechanistic considerations include:

- Catalyst selection : Pd(PPh₃)₄ for Suzuki; CuI/ligand systems for Ullmann.

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance metal coordination.

- Steric hindrance : The dimethoxy substituents may slow coupling kinetics, necessitating elevated temperatures (80–120°C). Monitoring via TLC or in situ IR spectroscopy helps track reaction progress .

Q. Basic: What are the recommended storage conditions to maintain the stability of this compound?

The compound must be stored under an inert atmosphere (argon or nitrogen) at ≤-20°C to prevent degradation via hydrolysis or oxidation. Containers should be amber glass to limit photolytic decomposition. Regular integrity checks (e.g., melting point analysis or NMR) are advised for long-term storage .

Q. Advanced: How is this compound utilized as an intermediate in pharmaceutical synthesis?

It is a precursor to bioactive molecules such as dimoxyline (a vasodilator) and analogs with carbonic anhydrase inhibitory activity. The bromomethyl group facilitates alkylation of nucleophilic sites (e.g., amines or thiols) in target molecules. For example, coupling with thioureas yields thioether derivatives with enhanced pharmacokinetic profiles. Reaction scalability requires careful control of stoichiometry to avoid dimerization .

Q. Advanced: What analytical challenges exist in distinguishing this compound from its structural isomers?

Isomeric differentiation (e.g., 1,3- vs. 1,2-dimethoxy substitution) relies on:

- GC×GC-MS : Retention indices (e.g., experimental RI = 1151 for 1,2-dimethoxybenzene vs. 1168 for 1,4-isomer) .

- NOESY NMR : Spatial proximity of methoxy protons to the bromomethyl group confirms regiochemistry.

- High-resolution mass spectrometry (HRMS) : Exact mass (<5 ppm accuracy) rules out alternative formulae .

Q. Advanced: What alternative bromomethylation strategies exist for derivatizing sensitive aromatic substrates?

Comparative studies highlight:

- Electrophilic bromination : Using Br₂/FeBr₃ for electron-rich arenes, though selectivity issues may arise.

- Mitsunobu reactions : Alcohol-to-bromide conversion with CBr₄ and triphenylphosphine.

- Photobromination : UV-light-mediated reactions for reduced byproduct formation. Each method requires substrate-specific optimization to balance reactivity and stability .

Q. Basic: What thermal decomposition products are observed for this compound, and how are they characterized?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C, releasing HBr and forming 1,2-dimethoxybenzene as a primary product. Residual char indicates incomplete degradation. FT-IR and GC-MS identify volatile fragments, while X-ray diffraction detects crystalline byproducts .

Q. Basic: What toxicological data are available for this compound, and what safety protocols are recommended?

Limited toxicological studies exist, but hazard codes H314 and H290 indicate corrosivity. Mandatory PPE includes nitrile gloves, goggles, and fume hood use. First aid measures:

- Skin contact : Immediate washing with soap/water for 15+ minutes.

- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist.

- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Q. Advanced: What role does this compound play in materials science, particularly in polymer or nanomaterial synthesis?

It acts as a crosslinking agent in conductive polymers (e.g., polythiophenes) and a precursor for self-assembled monolayers (SAMs) on metal surfaces. The bromomethyl group enables post-functionalization via click chemistry (e.g., azide-alkyne cycloaddition) to anchor functional moieties (e.g., fluorophores or catalysts). Applications in organic electronics require ultra-high purity (>99.5%) to prevent defect formation .

属性

IUPAC Name |

4-(bromomethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPSLMUFDIXDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447721 | |

| Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21852-32-4 | |

| Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。